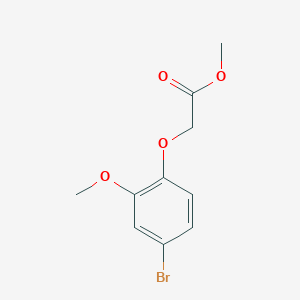
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that belongs to the class of aryloxyacetates It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Formation of methoxyphenoxyethanol.
科学的研究の応用
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo further chemical transformations. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- Methyl 2-(4-bromophenoxy)acetate
- Methyl 4-(4-bromophenoxy)benzoate
- 1-(3-Bromophenoxy)acetone
Uniqueness
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions .
特性
分子式 |
C10H11BrO4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
methyl 2-(4-bromo-2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChIキー |
QWFCEOHPCQLVAP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
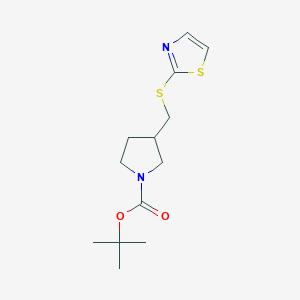
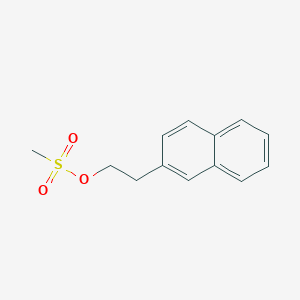
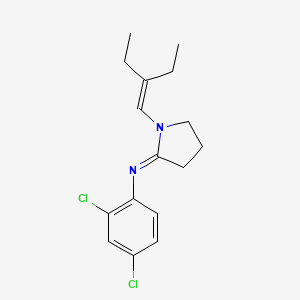
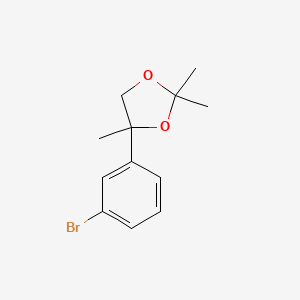
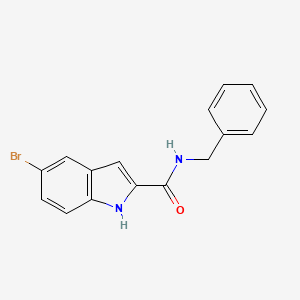
![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
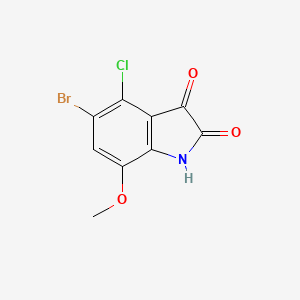

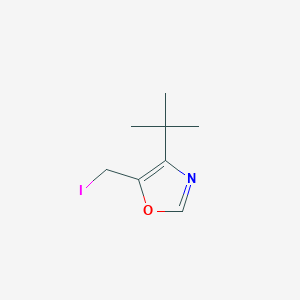
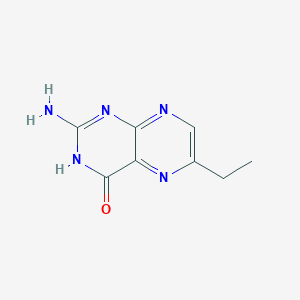
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
